molecular formula C8H11ClO2 B3130317 2-(2-Oxocyclohexyl)acetic acid chloride CAS No. 342402-77-1

2-(2-Oxocyclohexyl)acetic acid chloride

Cat. No. B3130317
CAS RN: 342402-77-1
M. Wt: 174.62 g/mol
InChI Key: OBFOXCFZTVKHKD-UHFFFAOYSA-N
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Description

“2-(2-Oxocyclohexyl)acetic acid chloride” is a chemical compound with the molecular formula C8H11ClO2 . It contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ketone (aliphatic) .


Synthesis Analysis

The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This reaction is challenging as Criegee intermediates are not normally isolable, so that unmasking stereoelectronic effects needs a novel strategy .


Molecular Structure Analysis

The molecular structure of “2-(2-Oxocyclohexyl)acetic acid chloride” consists of 11 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 22 bonds .


Chemical Reactions Analysis

Acid chlorides, such as “2-(2-Oxocyclohexyl)acetic acid chloride”, generally undergo nucleophilic attack on the carbonyl, followed by the removal of the leaving group . They react with ammonia, 1° amines, and 2° amines to form amides .


Physical And Chemical Properties Analysis

Lower acyl chlorides, like “2-(2-Oxocyclohexyl)acetic acid chloride”, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform .

Scientific Research Applications

Safety And Hazards

“2-(2-Oxocyclohexyl)acetic acid chloride” is highly flammable and causes severe skin burns and eye damage . It is harmful to aquatic life . It should be stored in a well-ventilated place, kept cool, and stored locked up . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-(2-oxocyclohexyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFOXCFZTVKHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxocyclohexyl)acetic acid chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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